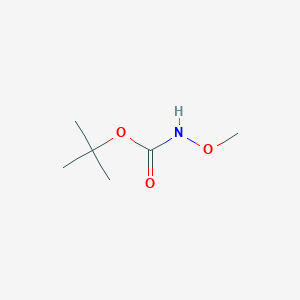

Tert-butyl methoxycarbamate

Overview

Description

Tert-butyl methoxycarbamate: is an organic compound with the molecular formula C6H13NO3 . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is also known for its role in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

Tert-butyl methoxycarbamate, also known as Boc-amide , is a carbamate compound that is commonly used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group in organic molecules .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a stable tert-butyl cation . The Boc group can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of complex organic molecules. By protecting the amine group, this compound allows for selective reactions to occur at other sites in the molecule . This is particularly useful in the synthesis of peptides and other complex organic compounds .

Pharmacokinetics

Like other carbamate compounds, it is likely to have good bioavailability due to its polarity and ability to form hydrogen bonds .

Result of Action

The result of the action of this compound is the protection of the amine group in organic molecules, allowing for selective reactions to occur at other sites in the molecule . This enables the synthesis of complex organic compounds with high precision and selectivity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed with heat or strong acid . Additionally, the solvent used can also influence the reaction .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of Tert-butyl Methoxycarbamate are not well-documented in the literature. Carbamates, the class of compounds to which this compound belongs, are known to interact with various enzymes and proteins. They are often used as protecting groups for amines in organic synthesis . The exact nature of these interactions would depend on the specific context and conditions under which this compound is used.

Cellular Effects

Carbamates can have various effects on cells, depending on their specific structure and the context in which they are used .

Molecular Mechanism

They can be installed and removed under relatively mild conditions .

Temporal Effects in Laboratory Settings

One study suggests that a related compound, methyl tert-butyl ether (MTBE), can be degraded over time by certain microorganisms .

Metabolic Pathways

Carbamates are known to be involved in various metabolic processes .

Transport and Distribution

It is known that carbamates can be transported across cell membranes .

Subcellular Localization

Carbamates and related compounds can be found in various subcellular locations, depending on their specific structure and the context in which they are used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl methoxycarbamate can be synthesized through the reaction of tert-butyl chloroformate with methanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl methoxycarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, it can be hydrolyzed to produce tert-butyl alcohol and methoxycarbamic acid .

Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Strong acids like or bases like are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Hydrolysis: Tert-butyl alcohol and methoxycarbamic acid.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl methoxycarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in the synthesis of complex organic molecules.

Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Tert-butyl carbamate: Similar in structure but lacks the methoxy group.

Methoxycarbonyl chloride: Used for similar protecting purposes but is more reactive.

Benzyl carbamate: Another protecting group for amines but requires different conditions for removal.

Uniqueness: Tert-butyl methoxycarbamate is unique due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic synthesis where protecting groups need to be selectively removed without affecting other functional groups .

Biological Activity

Tert-butyl methoxycarbamate (TBMC) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of TBMC, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of tert-butyl isocyanate with methanol or other alcohols. The resulting compound features a tert-butyl group, which contributes to its unique chemical reactivity and stability. The presence of the methoxy group enhances its solubility and bioavailability, making it suitable for various applications in medicinal chemistry.

2.1 Anti-inflammatory Properties

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory activity. For instance, a study synthesized several substituted benzamido phenylcarbamates, including TBMC, and assessed their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that these compounds inhibited inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin .

2.2 Cytotoxic Effects

TBMC has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that TBMC can inhibit cell proliferation and induce apoptosis in tumor cells. The mechanisms involve modulation of cell cycle regulatory proteins, leading to cell cycle arrest and subsequent apoptosis .

3.1 Study on Anti-inflammatory Activity

A notable study focused on the synthesis of several tert-butyl carbamate derivatives and their evaluation for anti-inflammatory properties. The compounds were tested in vivo, revealing that those with specific substitutions on the benzamide moiety exhibited enhanced anti-inflammatory effects compared to TBMC alone. This suggests that structural modifications can significantly influence biological activity .

3.2 Cytotoxicity in Cancer Research

Another research effort investigated the cytotoxicity of TBMC against human breast cancer cells (MCF-7). The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of TBMC. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM . Furthermore, flow cytometry analysis revealed that TBMC treatment led to increased apoptosis rates in treated cells.

4. Data Tables

The following table summarizes key findings related to the biological activities of TBMC and its derivatives:

| Activity | Concentration | Inhibition (%) | Reference |

|---|---|---|---|

| Anti-inflammatory (rat model) | Varies | 39% - 54% | |

| Cytotoxicity (MCF-7 cells) | >50 µM | Significant reduction |

5. Conclusion

This compound exhibits promising biological activities, particularly in anti-inflammatory and cytotoxic applications. Future research should focus on optimizing its chemical structure to enhance efficacy and explore its potential as a therapeutic agent in clinical settings.

Properties

IUPAC Name |

tert-butyl N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTBDYZBNKGJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58377-44-9 | |

| Record name | tert-butyl N-methoxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.